(S)-2-(Boc-Amino)-3-(3-hydroxyphenyl)propionic acid methyl ester
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Overview
Description
N-Boc-ethanolamine is a type of amine protected, difunctional reagent . It’s often employed in the synthesis of phosphatidyl ethanolamines and ornithine .
Molecular Structure Analysis
The linear formula of N-Boc-ethanolamine is (CH3)3COCONHCH2CH2OH . Its molecular weight is 161.20 .Chemical Reactions Analysis
N-Boc-ethanolamine is used as a cross-linking reagent in various chemical reactions .Physical and Chemical Properties Analysis
N-Boc-ethanolamine is a viscous liquid with a density of 1.042 g/mL at 25 °C . Its refractive index is 1.449 (lit.) .Scientific Research Applications
Biotechnological Routes and Derivatives
Biotechnological Production from Biomass
Lactic acid, produced via the fermentation of biomass sugars, serves as a precursor for various chemicals including lactate ester, showcasing the potential of biotechnological routes in synthesizing esters from hydroxycarboxylic acids (Gao, Ma, & Xu, 2011).
Health and Environmental Impacts
Antioxidant and Anti-inflammatory Properties
Caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid, is noted for its therapeutic potential in inflammation and cancer, indicating the importance of ester derivatives of hydroxy acids in medical research (Murtaza, Sajjad, Mehmood, Shah, & Siddiqi, 2014).
Food Safety and Chemistry
Fatty Acid Esters and Food Safety
The review on fatty acid esters of 3-monochloropropane-1,2-diol highlights their occurrence in food and potential health risks, underscoring the relevance of studying various esters in the context of food safety (Gao, Li, Huang, & Yu, 2019).
Safety and Hazards
Properties
IUPAC Name |
methyl (2S)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXVYSIGXFFRD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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